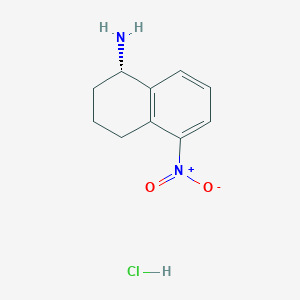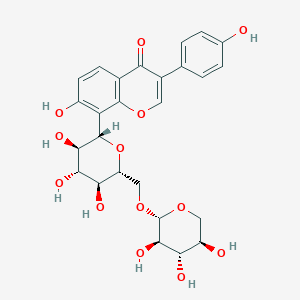
1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the azetidine family of compounds and is commonly referred to as TEODA.
Wissenschaftliche Forschungsanwendungen
TEODA has shown potential in various scientific research applications. One of the most promising applications is in the field of organic electronics. TEODA has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. TEODA-based semiconductors have shown good charge transport properties and high stability, making them ideal for use in electronic devices.
Another potential application of TEODA is in the field of drug discovery. TEODA has been shown to have anticancer properties and has been used as a starting material for the synthesis of various anticancer agents. TEODA-based compounds have shown promising results in preclinical studies and have the potential to be developed into effective anticancer drugs.
Wirkmechanismus
The mechanism of action of TEODA is not fully understood. However, it is believed that TEODA-based compounds interact with various cellular targets, including DNA and proteins, leading to cell death. TEODA has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TEODA-based compounds have been shown to have various biochemical and physiological effects. In preclinical studies, TEODA-based compounds have been shown to inhibit the growth of cancer cells and induce apoptosis. TEODA-based compounds have also been shown to have anti-inflammatory properties and have been used as a starting material for the synthesis of anti-inflammatory agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TEODA is its ease of synthesis from commercially available starting materials. TEODA-based compounds have also shown good stability and have been shown to be effective in various scientific research applications. However, one of the limitations of TEODA is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for TEODA-based compounds. One potential direction is the development of TEODA-based compounds as anticancer drugs. TEODA-based compounds have shown promising results in preclinical studies and have the potential to be developed into effective anticancer drugs.
Another potential direction is the development of TEODA-based compounds as organic semiconductors. TEODA-based semiconductors have shown good charge transport properties and high stability, making them ideal for use in electronic devices.
In conclusion, 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate, or TEODA, is a chemical compound that has shown potential in various scientific research applications. Its ease of synthesis and stability make it an attractive building block for the synthesis of various compounds. TEODA-based compounds have shown promising results in preclinical studies and have the potential to be developed into effective anticancer drugs and organic semiconductors.
Synthesemethoden
TEODA can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of ethyl acetoacetate with tert-butyl glyoxylate in the presence of a base. The product is then treated with hydrazine hydrate to yield the final product, 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxoazetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5-16-9(14)8-7(13)6-12(8)10(15)17-11(2,3)4/h8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPGKVWGWIPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2168125-49-1 |
Source


|
| Record name | 1-tert-butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)


![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2621611.png)
![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
![4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B2621614.png)


![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)